molecular formula C11H12O2 B15334200 6,8-Dimethylchroman-2-one CAS No. 59698-11-2

6,8-Dimethylchroman-2-one

Cat. No.: B15334200
CAS No.: 59698-11-2
M. Wt: 176.21 g/mol
InChI Key: LVCXMUCYZSTHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethylchroman-2-one is a heterocyclic compound belonging to the chromanone family It is characterized by a fused benzene and dihydropyran ring structure, with methyl groups at the 6 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,8-Dimethylchroman-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous potassium carbonate, followed by acid-catalyzed Claisen–Schmidt rearrangement, yields this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethylchroman-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted chromanones with various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,8-dimethylchroman-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and aromatase, leading to its neuroprotective and anticancer effects. The compound also modulates oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the methyl groups at the 6 and 8 positions but shares a similar core structure.

    2,2-Dimethylchroman-4-one: Similar structure with methyl groups at the 2 position.

    6,7-Dimethoxy-2,2-dimethylchroman-4-one: Contains methoxy groups at the 6 and 7 positions.

Uniqueness: 6,8-Dimethylchroman-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

CAS No.

59698-11-2

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

6,8-dimethyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C11H12O2/c1-7-5-8(2)11-9(6-7)3-4-10(12)13-11/h5-6H,3-4H2,1-2H3

InChI Key

LVCXMUCYZSTHRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)CCC(=O)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.